(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
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Overview
Description
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound belonging to the class of pyrrolidine carboxylates. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. The compound has gained significant attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate typically involves the regioselective protection of the hydroxyl groups on the pyrrolidine ring. One common method includes the use of benzyl protecting groups . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. The use of automated synthesis and purification systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl 3,4-dioxopyrrolidine-1-carboxylate, while reduction can produce benzyl 3,4-dihydroxypyrrolidine .
Scientific Research Applications
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and stereochemical studies.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups on the pyrrolidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group may also play a
Properties
IUPAC Name |
benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDPRBVIIIGHPO-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563859 |
Source
|
Record name | Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596793-30-5 |
Source
|
Record name | Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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